2-amino-6-tert-butyl-4-phenyl-4H-pyran-3,5-dicarbonitrile
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Overview
Description
2-amino-6-tert-butyl-4-phenyl-4H-pyran-3,5-dicarbonitrile is a heterocyclic compound that belongs to the class of 2-amino-4H-pyran derivativesThe presence of multiple functional groups in its structure makes it a versatile intermediate for various chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The most common method for synthesizing 2-amino-6-tert-butyl-4-phenyl-4H-pyran-3,5-dicarbonitrile involves a multicomponent reaction (MCR) of aldehydes, malononitrile, and β-ketoesters. This reaction typically occurs in the presence of a catalyst, such as ammonium acetate, under mild conditions . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired pyran derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Catalysts and solvents are carefully selected to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-amino-6-tert-butyl-4-phenyl-4H-pyran-3,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of the pyran ring.
Reduction: Amino derivatives with reduced nitrile groups.
Substitution: Various substituted pyran derivatives depending on the nucleophile used.
Scientific Research Applications
2-amino-6-tert-butyl-4-phenyl-4H-pyran-3,5-dicarbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-amino-6-tert-butyl-4-phenyl-4H-pyran-3,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to interact with enzymes and receptors, leading to the modulation of cellular processes. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-phenyl-4H-pyran-3-carbonitrile
- 2-amino-4-(4-chlorophenyl)-4H-pyran-3,5-dicarbonitrile
- 2-amino-3-cyano-4H-chromenes
Uniqueness
2-amino-6-tert-butyl-4-phenyl-4H-pyran-3,5-dicarbonitrile is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and biological activity.
Properties
Molecular Formula |
C17H17N3O |
---|---|
Molecular Weight |
279.34 g/mol |
IUPAC Name |
2-amino-6-tert-butyl-4-phenyl-4H-pyran-3,5-dicarbonitrile |
InChI |
InChI=1S/C17H17N3O/c1-17(2,3)15-12(9-18)14(11-7-5-4-6-8-11)13(10-19)16(20)21-15/h4-8,14H,20H2,1-3H3 |
InChI Key |
OAWDRAHTZMNKEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C(C(=C(O1)N)C#N)C2=CC=CC=C2)C#N |
Origin of Product |
United States |
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